molecular formula C19H22N6O7S2 B13854588 4'-HydroxyN-DesisopropylDelavirdine4'-O-Sulfate

4'-HydroxyN-DesisopropylDelavirdine4'-O-Sulfate

Katalognummer: B13854588
Molekulargewicht: 510.5 g/mol
InChI-Schlüssel: XTTZASVCRDGIJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate is a metabolite of Delavirdine, which is a bisheteroarylpiperazine reverse transcriptase inhibitor. This compound is significant in the study of HIV treatment due to its role in inhibiting the reverse transcriptase enzyme, which is crucial for the replication of the virus .

Vorbereitungsmethoden

The synthesis of 4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate involves several steps, starting from Delavirdine. The process typically includes hydroxylation and subsequent sulfation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate involves inhibiting the reverse transcriptase enzyme. This enzyme is essential for the replication of HIV, and by inhibiting it, the compound prevents the virus from multiplying. The molecular targets include the active site of the reverse transcriptase enzyme, where the compound binds and blocks its activity .

Vergleich Mit ähnlichen Verbindungen

4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:

    Delavirdine: The parent compound from which 4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate is derived.

    Nevirapine: Another reverse transcriptase inhibitor with a different structure but similar function.

    Efavirenz: A non-nucleoside reverse transcriptase inhibitor with a distinct mechanism of action.

The uniqueness of 4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate lies in its specific interactions with the reverse transcriptase enzyme and its role as a metabolite of Delavirdine .

Eigenschaften

Molekularformel

C19H22N6O7S2

Molekulargewicht

510.5 g/mol

IUPAC-Name

[3-amino-2-[4-[5-(methanesulfonamido)-1H-indole-2-carbonyl]piperazin-1-yl]pyridin-4-yl] hydrogen sulfate

InChI

InChI=1S/C19H22N6O7S2/c1-33(27,28)23-13-2-3-14-12(10-13)11-15(22-14)19(26)25-8-6-24(7-9-25)18-17(20)16(4-5-21-18)32-34(29,30)31/h2-5,10-11,22-23H,6-9,20H2,1H3,(H,29,30,31)

InChI-Schlüssel

XTTZASVCRDGIJK-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=NC=CC(=C4N)OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.